2-Acetyl-1-benzofuran-6-yl acetate
Descripción
Propiedades
Número CAS |
73257-16-6 |
|---|---|
Fórmula molecular |
C12H10O4 |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
(2-acetyl-1-benzofuran-6-yl) acetate |
InChI |
InChI=1S/C12H10O4/c1-7(13)11-5-9-3-4-10(15-8(2)14)6-12(9)16-11/h3-6H,1-2H3 |
Clave InChI |
VQRPJLBCECQFKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(O1)C=C(C=C2)OC(=O)C |
Origen del producto |
United States |
An In-Depth Technical Guide to the Preliminary In Vitro Biological Evaluation of 2-Acetyl-1-benzofuran-6-yl acetate
Abstract
This technical guide provides a comprehensive framework for the preliminary in vitro biological evaluation of 2-Acetyl-1-benzofuran-6-yl acetate, a novel compound belonging to the benzofuran class. Benzofuran derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering a structured, tiered approach to screening. It begins with foundational cytotoxicity assessments, progresses to targeted secondary bioassays for anti-inflammatory and antioxidant potential, and culminates in an introduction to mechanistic studies via Western blot analysis of the NF-κB signaling pathway. Each protocol is presented with detailed, step-by-step instructions and is grounded in established scientific principles to ensure data integrity and reproducibility. The causality behind experimental choices, the inclusion of self-validating controls, and linkage to authoritative sources are emphasized throughout to uphold the highest standards of scientific rigor.
Introduction
The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry
Benzofuran is a heterocyclic compound composed of a fused benzene and furan ring.[2] This core structure is a common motif in a multitude of natural products and synthetic molecules, granting it the status of a "privileged scaffold".[4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, making them a focal point of intensive research in drug discovery.[3] Documented bioactivities include potent anticancer effects against various cancer cell lines, as well as significant anti-inflammatory, antioxidant, antiviral, and antimicrobial properties.[1][4][5][6] The versatility of the benzofuran ring system allows for extensive chemical modification, enabling the synthesis of derivatives with fine-tuned potency and target specificity.[2]
Profile: 2-Acetyl-1-benzofuran-6-yl acetate
The subject of this guide, 2-Acetyl-1-benzofuran-6-yl acetate, is a synthetic derivative of the benzofuran core. Its structure features an acetyl group at the 2-position and an acetate group at the 6-position. These substitutions are hypothesized to modulate the compound's electronic and steric properties, potentially influencing its interaction with biological targets. Given the known activities of the parent scaffold, a systematic in vitro evaluation is warranted to elucidate its therapeutic potential.
Rationale for a Tiered In Vitro Evaluation
A tiered or hierarchical approach to in vitro screening is a strategic and resource-efficient methodology for profiling a novel compound. This strategy allows for early " go/no-go " decisions based on fundamental biological properties before committing to more complex and resource-intensive assays.
-
Tier 1 (Primary Screening): Establishes the compound's fundamental effect on cell viability. This is a critical first step to identify the concentration range for subsequent assays and to flag any overt cytotoxicity that might preclude further development.
-
Tier 2 (Secondary Screening): Investigates specific, targeted biological activities. Based on the broad potential of the benzofuran scaffold, this guide will focus on two high-impact areas: anti-inflammatory and antioxidant activity.
-
Tier 3 (Mechanistic Elucidation): Aims to understand how the compound exerts its biological effects. This tier provides preliminary data on the molecular pathways being modulated, which is crucial for lead optimization.
This structured progression ensures that a comprehensive preliminary profile of the compound is built in a logical and scientifically sound manner.
Pre-Assay Compound Management
Scientific integrity begins before the first assay is run. Proper handling and characterization of the test compound are paramount for generating reproducible and reliable data.
Physicochemical Characterization & Solubility
Before biological testing, the purity of 2-Acetyl-1-benzofuran-6-yl acetate should be confirmed via methods such as NMR, LC-MS, and elemental analysis. Crucially, its solubility must be determined in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic compounds for in vitro assays.[7]
Causality: An insoluble compound cannot be accurately dosed in aqueous cell culture media, leading to erroneous results. Determining the maximum soluble concentration is essential for preparing an accurate stock solution.
Preparation of Stock Solutions and Vehicle Controls
A high-concentration primary stock solution (e.g., 10-100 mM) should be prepared in a suitable solvent like DMSO.[7] This stock is then used to make serial dilutions in the appropriate cell culture medium for the experiments.
Trustworthiness: Every experiment must include a "vehicle control." This control consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to deliver the compound, but without the compound itself.[7] This is critical to ensure that any observed effects are due to the compound and not the solvent. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[7]
A Tiered Approach to In Vitro Evaluation
This section details the experimental protocols for a three-tiered evaluation of 2-Acetyl-1-benzofuran-6-yl acetate.
Caption: Tiered workflow for in vitro evaluation.
Tier 1: Primary Screening - Assessing General Cytotoxicity
The first step is to determine the compound's effect on cell viability. The MTT assay is a robust, colorimetric method for this purpose.[8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.[9] In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[9][10] The concentration of these crystals, which are solubilized for measurement, is directly proportional to the number of viable cells.[7] The absorbance of the resulting purple solution is measured using a spectrophotometer.[9]
-
Cell Line: A relevant cell line should be chosen. For subsequent inflammation studies, the murine macrophage cell line RAW 264.7 is an excellent choice.[11][12]
-
Materials:
-
RAW 264.7 cells (ATCC TIB-71)
-
Complete culture medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile microplates
-
2-Acetyl-1-benzofuran-6-yl acetate (test compound)
-
MTT reagent (5 mg/mL in sterile PBS)[10]
-
DMSO (for solubilization)
-
Positive control (e.g., Doxorubicin)
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[7][13]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. Final concentrations may range from 0.1 to 100 µM.[7] Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for vehicle control (medium + DMSO) and a positive control.
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the desired exposure time.[7]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.[7][9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[7][13] Gently shake the plate for 15 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7][9] A reference wavelength of >650 nm can be used to subtract background noise.[9]
-
The percentage of cell viability is calculated relative to the vehicle control. This data is then plotted against the compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is determined.
Table 1: Example MTT Assay Data and IC₅₀ Calculation
| Concentration (µM) | Absorbance (570nm) | % Viability (Relative to Vehicle) |
| Vehicle Control | 0.950 | 100% |
| 0.1 | 0.945 | 99.5% |
| 1 | 0.920 | 96.8% |
| 10 | 0.760 | 80.0% |
| 50 | 0.480 | 50.5% |
| 100 | 0.230 | 24.2% |
| Calculated IC₅₀ | ~49.5 µM |
Expertise: A high IC₅₀ value suggests low cytotoxicity, which is desirable. For subsequent bioassays, it is crucial to use non-toxic concentrations of the compound (well below the IC₅₀) to ensure that the observed effects are specific to the biological activity being measured and not a result of cell death.
Tier 2: Secondary Screening - Investigating Specific Bioactivities
Given the known properties of benzofurans, investigating anti-inflammatory and antioxidant activities is a logical next step.[3]
-
Anti-Inflammatory: Chronic inflammation is a key driver of many diseases. Macrophages, like the RAW 264.7 cell line, play a central role in the inflammatory response.[14] When stimulated by agents like lipopolysaccharide (LPS), they produce inflammatory mediators, including nitric oxide (NO).[15][16] Therefore, inhibiting NO production is a key indicator of anti-inflammatory potential.[17]
-
Antioxidant: Oxidative stress, caused by an imbalance of free radicals and antioxidants, contributes to cellular damage and disease.[18] A compound's ability to scavenge free radicals is a direct measure of its antioxidant capacity. The DPPH assay is a simple and widely used method for this purpose.[19]
This assay indirectly measures NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[15][16]
-
Principle: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a purple azo dye.[15][16] The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[15]
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of the test compound. Incubate for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response and NO production.[15]
-
Incubation: Incubate the plate for 24 hours at 37°C.[15]
-
Sample Collection: After incubation, carefully collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.[15][16]
-
Griess Reaction: Add 100 µL of Griess reagent to each well containing the supernatant.[15]
-
Incubation & Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.[15]
-
Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
This is a cell-free chemical assay to determine direct antioxidant capacity.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color.[18] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[20] This color change, measured as a decrease in absorbance, is proportional to the antioxidant strength of the compound.[18]
-
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.2 mM or 80 µg/mL).[20][21] Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic Acid or Gallic Acid) in methanol.[18][21]
-
Plate Setup: In a 96-well plate, add 20 µL of each compound dilution to respective wells.[21]
-
Reaction Initiation: Add 180 µL of the DPPH working solution to all wells.[21] Include a control well with methanol instead of the compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[21][22]
-
Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100.[18] The IC₅₀ (concentration required to scavenge 50% of DPPH radicals) can then be determined.
-
Tier 3: Mechanistic Elucidation - Probing the "How"
If the compound shows significant anti-inflammatory activity in the Griess assay, the next logical step is to investigate the underlying molecular mechanism.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone regulator of inflammation.[23][24] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα.[23] Pro-inflammatory stimuli, like LPS, activate a kinase (IKK) that phosphorylates IκBα.[23] This phosphorylation tags IκBα for degradation, freeing NF-κB to move into the nucleus and turn on the genes for inflammatory mediators, including the iNOS enzyme that produces NO.[23][24] A common mechanism for anti-inflammatory drugs is to prevent the degradation of IκBα.
Caption: Hypothesized inhibition of the NF-κB pathway.
Western blotting is a technique used to detect and quantify specific proteins in a sample.[23] To test our hypothesis, we can use Western blotting to measure the levels of phosphorylated IκBα (p-IκBα) and total IκBα. If the compound inhibits IKK, we would expect to see a decrease in p-IκBα and a corresponding stabilization (no decrease) of total IκBα in LPS-stimulated cells treated with the compound, compared to cells treated with LPS alone.[25]
-
Procedure Outline:
-
Cell Treatment & Lysis: Treat RAW 264.7 cells with the compound and/or LPS for a short duration (e.g., 30-60 minutes).[23] Harvest the cells and extract the total protein using a lysis buffer.[23][25]
-
Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.[23]
-
SDS-PAGE: Separate the proteins by size using gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).[25]
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with primary antibodies specific for p-IκBα and total IκBα. Subsequently, incubate with a secondary antibody that is conjugated to an enzyme (like HRP).[25]
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light.[25] Capture this light signal on an imager to visualize the protein bands. The intensity of the bands corresponds to the amount of protein.
-
Data Synthesis and Future Directions
Summarizing and Interpreting Multi-Assay Data
The data from all three tiers should be compiled to create a comprehensive profile of the compound.
Table 2: Example Summary of In Vitro Evaluation of 2-Acetyl-1-benzofuran-6-yl acetate
| Assay | Endpoint | Result | Interpretation |
| Tier 1: Cytotoxicity | |||
| MTT Assay (RAW 264.7) | IC₅₀ | 49.5 µM | Moderate cytotoxicity. Assays in Tier 2 & 3 should use concentrations ≤ 20 µM. |
| Tier 2: Bioactivity | |||
| Griess Assay | NO Inhibition IC₅₀ | 12.8 µM | Potent anti-inflammatory activity. |
| DPPH Assay | Radical Scavenging IC₅₀ | > 100 µM | Negligible direct antioxidant activity. |
| Tier 3: Mechanism | |||
| Western Blot | p-IκBα Levels | Decreased | Suggests inhibition of the NF-κB pathway upstream of IκBα degradation. |
Authoritative Insight: The example data suggest the compound's anti-inflammatory effect is not due to general cytotoxicity or direct antioxidant activity. The Western blot data provide a strong rationale to further investigate its role as a specific NF-κB pathway inhibitor.
Next Steps: From In Vitro Hits to Lead Candidates
The preliminary data gathered through this guide provides a solid foundation for further research. Future directions could include:
-
Expanding the panel of cell lines to assess selectivity.
-
Performing more in-depth mechanistic studies (e.g., kinase assays, nuclear translocation imaging).
-
Evaluating effects on the production of other inflammatory mediators (e.g., TNF-α, IL-6) via ELISA.
-
Initiating structure-activity relationship (SAR) studies to synthesize more potent analogs.
-
If data remains promising, progressing to in vivo models of inflammation.
References
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
DPPH Assay. (2021). Bio-protocol. Retrieved from [Link]
-
MTT Assay for Cytotoxicity Evaluation. (2021). Bio-protocol. Retrieved from [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 19(5), 5973-5997. Retrieved from [Link]
-
Interplay of Oxidative Stress, Inflammation, and Autophagy in RAW 264.7 Murine Macrophage Cell Line Challenged with Si/SiO 2 Quantum Dots. (2023). MDPI. Retrieved from [Link]
-
DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. Retrieved from [Link]
-
Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase. (2003). PubMed. Retrieved from [Link]
-
Prieto, J. M. (2012). Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay. ResearchGate. Retrieved from [Link]
-
Study of Benzofuran Derivatives and their Biological Significance. (2023). IJSDR. Retrieved from [Link]
-
Mini review on important biological properties of benzofuran derivatives. (2016). MedCrave online. Retrieved from [Link]
-
Yoon, W. J., Lee, Y. A., Kim, J. Y., & Park, S. Y. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 53(1), 103-108. Retrieved from [Link]
-
RAW 264.7 Cell Line in Macrophage and Immunology Research. (n.d.). Cytion. Retrieved from [Link]
-
DPPH Radical Scavenging Assay. (2023). Encyclopedia.pub. Retrieved from [Link]
-
Simple Western Analysis of NF-kappaB Signaling Cascade Proteins. (n.d.). Bio-Techne. Retrieved from [Link]
-
NF-κB western blotting. (n.d.). Bio-protocol. Retrieved from [Link]
-
Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (2017). ThaiScience. Retrieved from [Link]
-
Inhibition of LPS–Induced Nitric Oxide Secretion in Raw 264.7 Macrophages by TG100572– a Multi–Targeted Tyrosine Kinase Inhibitor. (2006). IOVS. Retrieved from [Link]
-
Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi. (2016). PubMed. Retrieved from [Link]
-
Inflammatory Comparison of RAW 264.7 Cells, J774A.1 Cells, and Murine Bone Marrow-Derived Macrophages. (2023). Digital Showcase @ University of Lynchburg. Retrieved from [Link]
-
Role of the Inflammatory Response of RAW 264.7 Cells in the Metastasis of Novel Cancer Stem-Like Cells. (2021). PMC. Retrieved from [Link]
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). MedCrave. Retrieved from [Link]
-
Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (2019). PMC. Retrieved from [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PMC - NIH. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 6. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. cytion.com [cytion.com]
- 12. accegen.com [accegen.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. researchgate.net [researchgate.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. bio-protocol.org [bio-protocol.org]
Pharmacophore Engineering: Structure-Activity Relationship (SAR) and Mechanistic Profiling of 2-Acetyl-1-benzofuran-6-yl acetate
Executive Summary
In contemporary medicinal chemistry, the benzofuran ring system serves as a highly privileged scaffold, functioning as the core architectural motif for numerous biologically active natural products and synthetic pharmaceuticals. Specifically, 2-acetyl-1-benzofuran-6-yl acetate represents a highly tunable intermediate and lead compound. Its dual functionalization—a hydrogen-bond accepting 2-acetyl group and a lipophilicity-modulating 6-acetoxy group—provides critical anchoring points for target proteins. This technical guide deconstructs the Structure-Activity Relationship (SAR) of this molecule and its derivatives, detailing the causality behind its pharmacological efficacy across oncology, virology, and cardiovascular applications.
Structural Deconstruction & Causality
The pharmacological versatility of 2-acetyl-1-benzofuran-6-yl acetate is not coincidental; it is governed by strict stereoelectronic rules:
-
The Benzofuran Core: The fused benzene and furan rings create a rigid, planar, and hydrophobic scaffold. This planarity is essential for intercalating into narrow hydrophobic binding pockets or engaging in π−π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) within target active sites.
-
The 2-Acetyl Anchor: The 2-acetyl moiety acts as a highly directional hydrogen bond acceptor. In kinase domains, the carbonyl oxygen mimics the interaction of the adenine ring of ATP, anchoring the molecule to the hinge region of the kinase[1] (1).
-
The 6-Acetoxy Modulator: The ester linkage at the 6-position serves a dual mechanistic purpose. First, it acts as a prodrug-like moiety; intracellular esterases can hydrolyze the acetoxy group to a 6-hydroxyl group, revealing a strong H-bond donor. Second, the intact bulky acetoxy group modulates the overall lipophilicity (LogP) and electron density of the conjugated system. SAR studies confirm that electron-donating or sterically bulky groups at the 6-position (such as methoxy, ethoxy, or acetoxy) significantly maximize inhibitory activity against targets like EGFR Tyrosine Kinase compared to unsubstituted analogs[1] (1).
Structure-Activity Relationship (SAR) Profiling
To understand the optimization trajectory of the 2-acetylbenzofuran scaffold, we must analyze the quantitative bioassay data of its derivatives across different therapeutic targets.
Table 1: Comparative SAR Data for 2-Acetylbenzofuran Derivatives
| Compound / Derivative Scaffold | Primary Target | IC50 / Activity | SAR Implication |
| Unsubstituted 2-Acetylbenzofuran | Vasodilation (Aortic rings) | ~0.300 mM | Baseline core activity; lacks specific peripheral anchoring[2] (2). |
| 6-Methoxy-2-acetylbenzofuran hybrids | EGFR Tyrosine Kinase | 0.87 µM | Electron-donating group at C6 maximizes kinase domain affinity[1] (1). |
| 6-Ethoxy-2-acetylbenzofuran hybrids | EGFR Tyrosine Kinase | 0.93 µM | Increased lipophilicity at C6 maintains high potency, comparable to Gefitinib[1] (1). |
| 4-(Benzofuran-2-yl)-diketo acids | HCV NS5B Polymerase | 21.8 µM | 2-position extension is crucial for viral polymerase active site coordination[3] (3). |
Mechanistic Pathways & Target Interaction
The following diagram illustrates the logical flow of how the distinct functional groups of the scaffold synergize to induce target inhibition.
Caption: Mechanistic interaction pathway of the benzofuran scaffold with target kinases.
Experimental Protocols: Synthesis and Self-Validating Assays
To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Synthesis of 2-Acetyl-1-benzofuran-6-yl acetate
Causality of Reagent Selection: The synthesis utilizes a Rap-Stoermer condensation approach. Potassium carbonate ( K2CO3 ) is explicitly selected as a mild base because it selectively deprotonates the highly acidic phenolic hydroxyl groups without triggering deleterious side-reactions (such as the self-condensation of chloroacetone) that stronger bases like NaOH would inevitably cause[4] (4).
Step-by-Step Methodology:
-
Alkylation & Cyclization: Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous acetone. Add K2CO3 (1.2 eq) and stir at room temperature for 15 minutes to generate the phenoxide ion.
-
Dropwise add chloroacetone (1.1 eq). Reflux the mixture for 6–10 hours. The intermediate ether undergoes intramolecular aldol condensation, followed by dehydration to yield the intermediate 2-acetyl-6-hydroxybenzofuran[4] (4).
-
Acetylation: Isolate the intermediate via silica gel chromatography. Dissolve the purified intermediate in dichloromethane (DCM). Add pyridine (2.0 eq) as an acid scavenger, followed by acetic anhydride (1.5 eq).
-
Stir at room temperature for 4 hours to yield the final product, 2-acetyl-1-benzofuran-6-yl acetate.
-
Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 70:30). Confirm the final product via 1 H-NMR by verifying the disappearance of the phenolic OH peak (~10 ppm) and the appearance of a sharp singlet at ~2.3 ppm corresponding to the newly formed acetoxy methyl group.
Caption: Synthetic workflow for 2-acetyl-1-benzofuran-6-yl acetate.
Protocol B: Self-Validating EGFR Kinase Inhibition Assay
Causality of Assay Design: To guarantee trustworthiness, biological assays must be self-validating. This is achieved by running parallel positive controls and calculating the Z'-factor to ensure assay robustness against false positives caused by compound aggregation.
Step-by-Step Methodology:
-
Prepare a 10 mM stock of the synthesized 2-acetyl-1-benzofuran-6-yl acetate in 100% DMSO.
-
Perform serial dilutions to achieve final assay concentrations ranging from 1 nM to 100 µM. Critical: Keep final DMSO concentration strictly at 1% to prevent solvent-induced enzyme denaturation.
-
Incubate the compound with recombinant EGFR kinase domain and ATP/substrate peptide in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2 , 1 mM EGTA).
-
Measure phosphorylation using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) readout.
-
Self-Validation Check: The assay run is only deemed valid if the IC 50 of the parallel Gefitinib control falls within the established historical range (0.9 ± 0.1 µM)[1] (1).
References
-
Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances.[1] URL:
-
Synthesis and 2D-QSAR Study of Active Benzofuran-Based Vasodilators - MDPI.[2] URL:
-
Synthesis and SAR optimization of diketo acid pharmacophore for HCV NS5B polymerase inhibition - PMC.[3] URL:
-
An Improved Fluorogenic NAD(P)+ Detection Method Using 2-Acetylbenzofuran - RSC.[4] URL:
Sources
Application Note: 2-Acetyl-1-benzofuran-6-yl acetate in Heterocyclic Drug Discovery
Introduction & Strategic Rationale
Benzofuran derivatives represent a privileged class of heterocyclic scaffolds widely utilized in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, anti-inflammatory, and osteogenic activities[1][2]. Within this chemical space, 2-Acetyl-1-benzofuran-6-yl acetate serves as a highly versatile, dual-functionalized building block.
The Causality of Structural Design: The strategic value of 2-Acetyl-1-benzofuran-6-yl acetate lies in its orthogonal reactivity. The C2-acetyl group acts as an electrophilic handle, primed for Claisen-Schmidt condensations to form chalcones[3][4] or reactions with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form enaminone linkers[5]. Concurrently, the C6-acetate functions as an essential protecting group. If left as a free phenol (i.e., 2-acetyl-6-hydroxybenzofuran), the hydroxyl group can undergo unwanted etherification or polymerization during base-catalyzed condensations[6]. Acetylation completely masks this reactivity, significantly increases the lipophilicity for easier normal-phase chromatographic purification[7], and allows for late-stage hydrolysis to restore the hydrogen-bond donating phenol—a critical interaction point for targets like Carbonic Anhydrase IX (hCA IX)[5].
Chemical Synthesis & Validation Protocol
The following self-validating protocol details the two-step synthesis of 2-Acetyl-1-benzofuran-6-yl acetate starting from commercially available precursors.
Step 1: Rap-Stoermer Condensation (Core Assembly)
Objective: Synthesize the intermediate 2-acetyl-6-hydroxybenzofuran.
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in dry acetone. Add anhydrous potassium carbonate ( K2CO3 , 2.0 eq) to deprotonate the phenolic hydroxyls[1][6].
-
Addition: Dropwise add chloroacetone (1.2 eq) at room temperature. The regioselectivity is driven by the higher nucleophilicity of the C2-phenoxide compared to the C4-phenoxide.
-
Cyclization: Reflux the mixture for 6–10 hours. The initial SN2 alkylation is followed by an in situ intramolecular aldol condensation and dehydration to form the aromatic benzofuran ring[1][6].
-
Workup: Filter the hot mixture to remove inorganic salts, concentrate under reduced pressure, and purify via silica gel chromatography.
Step 2: O-Acetylation (Protection)
Objective: Convert the intermediate to 2-Acetyl-1-benzofuran-6-yl acetate.
-
Reaction Setup: Dissolve 2-acetyl-6-hydroxybenzofuran (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Acetylation: Cool to 0 °C and slowly add acetic anhydride ( Ac2O , 1.2 eq). Stir for 2 hours at room temperature.
-
Validation Checkpoint (Self-Validating System): Monitor via Thin Layer Chromatography (TLC; Hexane:EtOAc 3:1). The reaction is complete when the highly polar, UV-active phenolic spot disappears and is replaced by a higher Rf spot (the acetate).
-
Quantitative Validation: Confirm via Normal-Phase HPLC. The retention time must shift significantly from the unprotected phenol. See Table 1 for standardized HPLC separation parameters of benzofuran intermediates[7].
Table 1: Normal-Phase HPLC Separation Parameters for Benzofuran Intermediates[7]
| Compound | Stationary Phase | Mobile Phase | Flow Rate | Retention Time (min) | Resolution ( Rs ) |
| 2-Acetyl-5-hydroxybenzofuran | Silica | Hexane:EtOAc (80:20) | 1.2 mL/min | 5.4 | - |
| 2-Acetyl-6-hydroxybenzofuran | Silica | Hexane:EtOAc (80:20) | 1.2 mL/min | 6.8 | 2.5 |
| 2-Acetyl-7-hydroxybenzofuran | Silica | Hexane:EtOAc (80:20) | 1.2 mL/min | 8.1 | 2.8 |
Application 1: Dual VEGFR-2/hCA IX Inhibitors (Oncology)
Tumor microenvironments are notoriously hypoxic, which upregulates Carbonic Anhydrase IX (hCA IX) to manage intracellular pH, while simultaneously driving angiogenesis via VEGFR-2[5]. 2-Acetyl-1-benzofuran-6-yl acetate is a prime starting material for synthesizing dual inhibitors that target both pathways, thereby preventing hypoxia-driven tumor growth and inducing chemosensitization[5].
Methodology: The C2-acetyl group is condensed with DMF-DMA in anhydrous toluene under reflux to yield an enaminone intermediate[5]. This intermediate is highly reactive toward primary amines, allowing for coupling with sulfanilamide derivatives in glacial acetic acid. The resulting sulfonamide-bearing benzofurans exhibit potent dual inhibition[5].
Workflow for synthesizing benzofuran-based dual VEGFR-2/hCA IX inhibitors.
Table 2: Enzymatic Inhibition Data for Benzofuran-Sulfonamide Derivatives[5]
| Compound | Scaffold Modification | hCA I KI (nM) | VEGFR-2 IC50 (μM) |
| AAZ (Reference) | Standard Sulfonamide | 250 | N/A |
| PAZ (Reference) | Standard Indazole | N/A | 0.059 |
| Compound 4a | Unsubstituted Benzofuran | 6712 | 0.058 |
| Compound 4b | meta-Substituted Benzofuran | >10,000 | 1.024 |
| Compound 4c | 5-Bromo-Substituted Benzofuran | >10,000 | 0.155 |
Note: Compound 4a demonstrates a VEGFR-2 inhibition profile equivalent to the reference drug Pazopanib (PAZ), validating the benzofuran core as a potent pharmacophore[5].
Application 2: Anticancer Chalcone Hybrids
Chalcones are α,β -unsaturated ketones that act as Michael acceptors, capable of forming covalent bonds with nucleophilic cysteine residues on target proteins. By performing a Claisen-Schmidt condensation between 2-Acetyl-1-benzofuran-6-yl acetate and various aryl aldehydes (e.g., formylpyrazole) in the presence of a base, novel benzofuran-chalcone hybrids are generated[2][3].
These hybrids exhibit profound cytotoxic effects against human lung cancer (A549), breast cancer (MCF-7), and gastric cancer (SGC7901) cell lines[2][4]. The mechanism of action relies on the induction of intracellular reactive oxygen species (ROS), which triggers mitochondrial depolarization and subsequent apoptosis[4].
Apoptotic signaling pathway induced by benzofuran-chalcone hybrids.
Application 3: Osteogenic Agents for Osteoporosis
Beyond oncology, benzofuran derivatives synthesized from 2-acetyl precursors are actively investigated as oral osteogenic drugs. Current osteoporosis treatments predominantly rely on parenteral administration (e.g., parathyroid hormone) or resorption inhibitors (e.g., bisphosphonates)[8]. Benzofuran derivatives have been shown to directly promote osteoblast differentiation in mouse mesenchymal stem cells (ST2 cells), significantly increasing alkaline phosphatase (ALP) activity—a primary marker of osteogenesis[8]. Incorporating the 6-acetoxy/hydroxy functionality allows for fine-tuning of the molecule's pharmacokinetic profile to enhance oral bioavailability.
References
-
Scite. "Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones." Scite.ai. URL: [Link]
-
National Center for Biotechnology Information (PMC). "Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization." Frontiers in Pharmacology. URL: [Link]
-
J-Stage. "Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity." J-Stage. URL: [Link]
-
RSC Publishing. "Natural source, bioactivity and synthesis of benzofuran derivatives." RSC Advances. URL:[Link]
-
Semantic Scholar. "The Synthesis, Characterization, and Anticancer Activity of New 2-acetylbenzofuran-Chalcone Hybrids." Iranian Journal of Science and Technology. URL:[Link]
-
RSC Publishing. "An Improved Fluorogenic NAD(P)+ Detection Method Using 2-Acetylbenzofuran." Chemical Communications. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. scite.ai [scite.ai]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Benzofuran|High-Purity Research Chemical|RUO [benchchem.com]
- 8. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
Application Note: Formulation and In Vivo Delivery of 2-Acetyl-1-benzofuran-6-yl acetate
Executive Summary & Rationale
The compound 2-Acetyl-1-benzofuran-6-yl acetate represents a highly lipophilic, ester-containing small molecule. Benzofuran derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently deployed in in vivo models for their potent anticancer (e.g., Aurora B kinase inhibition) and neuroprotective properties[1]. However, translating these compounds into viable in vivo therapeutics presents two distinct challenges:
-
Thermodynamic Invisibility: The planar, hydrophobic benzofuran core results in extremely poor aqueous solubility (<10 µg/mL).
-
Hydrolytic Liability: The acetate group at the 6-position acts as a prodrug moiety designed to enhance membrane permeability[2]. It is highly susceptible to premature base-catalyzed hydrolysis ex vivo and rapid enzymatic cleavage by plasma esterases in vivo.
This application note provides self-validating formulation protocols designed to stabilize the acetate moiety during preparation while ensuring maximum systemic exposure in rodent models.
In Vivo Metabolic Activation Pathway
Understanding the biological fate of 2-Acetyl-1-benzofuran-6-yl acetate is critical for formulation design. The vehicle must protect the ester bond until it reaches systemic circulation, where endogenous esterases cleave the acetate to unmask the active 6-hydroxy-2-acetylbenzofuran.
Fig 1: In vivo metabolic activation of 2-Acetyl-1-benzofuran-6-yl acetate via esterase cleavage.
Quantitative Formulation Metrics
To guide vehicle selection during hit-to-lead optimization[3], the following table summarizes the quantitative performance of three distinct formulation strategies evaluated for this compound.
| Formulation Strategy | Excipient Composition | Target Route | Max Solubility (mg/mL) | 24h Stability (Intact Ester %) |
| Co-Solvent / Micellar | 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline | IV / IP | 5.0 | > 98% (at 4°C) |
| Inclusion Complex | 20% HP-β-CD in 50 mM Acetate Buffer (pH 5.5) | PO / IV | 12.5 | > 95% (at 25°C) |
| Lipid Suspension | 0.5% Carboxymethylcellulose (CMC) / 0.1% Tween 80 | PO (Gavage) | N/A (Suspension) | > 99% (at 25°C) |
Self-Validating Experimental Protocols
As a Senior Application Scientist, it is imperative to build quality control directly into the experimental workflow. The following protocols are designed as closed-loop, self-validating systems to ensure that the compound administered to the animal is fully solubilized and chemically intact.
Protocol A: Co-Solvent/Surfactant System (For IV/IP Administration)
This protocol utilizes a step-down polarity gradient to force the lipophilic benzofuran into a stable micellar dispersion.
-
Rationale/Causality: DMSO disrupts the crystalline lattice of the powder. PEG400 acts as a bulk co-solvent to maintain the compound in a fluid state, while Tween 80 provides a steric micellar shield that prevents the highly hydrophobic core from crashing out (precipitating) when introduced into the aqueous bloodstream.
Step-by-Step Methodology:
-
Primary Solubilization: Weigh 5.0 mg of 2-Acetyl-1-benzofuran-6-yl acetate into a sterile glass vial. Add 50 µL of molecular biology grade DMSO. Vortex for 60 seconds until a completely clear solution is achieved.
-
Surfactant Coating: Add 50 µL of Tween 80. Vortex vigorously for 2 minutes. Causality: Adding the surfactant before the aqueous phase ensures the compound is coated by the hydrophobic tails of Tween 80 prior to water exposure.
-
Co-Solvent Dilution: Add 400 µL of PEG400. Sonicate the mixture in a water bath at room temperature for 5 minutes to ensure homogeneity.
-
Aqueous Quenching: Dropwise, add 500 µL of 0.9% sterile saline while continuously vortexing.
-
Validation Checkpoint (Self-Validation): Centrifuge the final formulation at 10,000 x g for 5 minutes. Carefully inspect the bottom of the vial.
-
Pass: No visible pellet. The solution is optically clear.
-
Fail: A white micro-pellet indicates thermodynamic instability and precipitation. If this occurs, the formulation must be discarded, as injecting a suspension intravenously will cause fatal pulmonary embolisms in rodents.
-
Protocol B: Cyclodextrin Inclusion Complex (For PO/IV Administration)
This protocol relies on host-guest chemistry to mask the lipophilic compound within a hydrophilic shell, simultaneously protecting the sensitive 6-acetate group from premature hydrolysis.
-
Rationale/Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity perfectly sized for the planar benzofuran ring. By buffering the aqueous phase to pH 5.5, we actively suppress base-catalyzed hydrolysis of the acetate ester, ensuring the prodrug remains intact during storage and gastric transit.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer and adjust the pH to strictly 5.5 using dilute Acetic Acid.
-
Cyclodextrin Solubilization: Dissolve 200 mg of HP-β-CD into 1.0 mL of the pH 5.5 buffer (yielding a 20% w/v solution).
-
Complexation: Add 10.0 mg of 2-Acetyl-1-benzofuran-6-yl acetate directly to the cyclodextrin solution.
-
Thermodynamic Driving: Shake the suspension on a thermomixer at 800 RPM and 37°C for 24 hours. Causality: The heat and kinetic energy overcome the activation barrier, allowing the benzofuran to partition into the cyclodextrin cavity.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed compound.
-
Validation Checkpoint (Self-Validation): Perform an immediate HPLC-UV analysis (at 254 nm) of the filtrate. Compare the peak area of the intact acetate ester against a known standard curve.
-
Pass: >95% of the detected peak area corresponds to the intact ester, confirming chemical stability.
-
Fail: Appearance of a secondary peak corresponding to the 6-hydroxy metabolite indicates premature hydrolysis, requiring a tighter pH control in Step 1.
-
Pharmacokinetic Considerations & Handling
When conducting in vivo studies with ester-based benzofuran derivatives, blood collection and processing require specialized handling to prevent ex vivo degradation.
-
Blood Collection: Blood must be drawn into tubes containing both an anticoagulant (e.g., K2EDTA) and an esterase inhibitor (e.g., Dichlorvos or NaF).
-
Causality: Rodent plasma possesses exceptionally high carboxylesterase activity compared to human plasma. If an esterase inhibitor is not added immediately upon blood collection, the 2-Acetyl-1-benzofuran-6-yl acetate will continue to artificially degrade into the 6-hydroxy metabolite in the collection tube, resulting in heavily skewed pharmacokinetic data (falsely low prodrug half-life).
References
-
National Center for Biotechnology Information (PMC). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at:[Link][2]
-
Journal of Medicinal Chemistry (ACS Publications). Discovery of Potent Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Inhibitors with Antiferroptotic Properties. Available at:[Link][3]
Sources
Technical Support Center: Synthesis of 2-Acetyl-1-benzofuran-6-yl acetate
Welcome to the technical support center for the synthesis of 2-Acetyl-1-benzofuran-6-yl acetate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of the target compound. As the synthesis of this specific molecule is not widely reported, this guide is based on established principles of benzofuran synthesis and esterification, providing a robust framework for your experimental design.
Proposed Synthetic Pathway
The synthesis of 2-Acetyl-1-benzofuran-6-yl acetate can be efficiently approached via a two-step process. First, the formation of the key intermediate, 2-acetyl-6-hydroxybenzofuran, through a base-catalyzed cyclization. This is followed by the selective acetylation of the phenolic hydroxyl group to yield the final product.
Technical Support Gateway: Overcoming Solubility Challenges with 2-Acetyl-1-benzofuran-6-yl acetate
Welcome to the technical support center for 2-Acetyl-1-benzofuran-6-yl acetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Our goal is to provide you with a logical, scientifically-grounded framework for troubleshooting and overcoming these issues, moving your experiments from the bench to successful application.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental questions regarding the solubility of 2-Acetyl-1-benzofuran-6-yl acetate.
Q1: Why is 2-Acetyl-1-benzofuran-6-yl acetate so poorly soluble in aqueous media?
A1: The poor aqueous solubility is inherent to its molecular structure. Let's break it down:
-
Hydrophobic Benzofuran Core: The fused bicyclic benzofuran system is aromatic and highly lipophilic (fat-loving), meaning it preferentially interacts with non-polar environments over water.
-
Acetyl and Acetate Groups: The acetyl (-C(O)CH₃) and acetate (-OC(O)CH₃) functional groups, while containing oxygen, contribute significantly to the molecule's overall size and non-polar character. They do not possess easily ionizable protons or strong hydrogen-bonding capabilities with water.
-
High Lipophilicity: While specific experimental data for this exact molecule is limited, we can infer its properties from structurally similar compounds. For instance, 2-Acetylbenzofuran has a LogP (octanol-water partition coefficient) of approximately 1.94 to 2.64, indicating it is significantly more soluble in lipids than in water.[1][2] The addition of the acetate group at the 6-position likely increases this lipophilicity further. Compounds with poor water solubility are a common challenge in drug development, affecting an estimated 40% of new chemical entities.[3][4]
Q2: What are the common signs of solubility issues in my experiments?
A2: You may be facing a solubility problem if you observe any of the following:
-
Visual Precipitation: You see solid particles, cloudiness, or a film in your solution after adding the compound.
-
Inconsistent Results: You experience high variability between replicate experiments or assay runs.
-
Low Bioavailability/Efficacy: In cell-based or in vivo studies, the compound shows lower-than-expected activity, which may be due to it not being fully dissolved and available to interact with its target.
-
Non-linear Dose-Response: The response does not increase proportionally with concentration, suggesting that at higher concentrations the compound is precipitating out of the medium.
Part 2: Troubleshooting Guides & Experimental Protocols
Here, we provide structured approaches, from simple to advanced, to systematically enhance the solubility of 2-Acetyl-1-benzofuran-6-yl acetate.
Q3: What is the simplest first step to improve solubility? Can I use cosolvents?
A3: Yes, using cosolvents is the most direct and often sufficient first-line approach.
The Causality: Cosolvency works by reducing the overall polarity of the aqueous solvent system.[5] Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar molecule like 2-Acetyl-1-benzofuran-6-yl acetate disrupts this network, which is energetically unfavorable. By adding a water-miscible organic solvent (a cosolvent), you reduce the polarity of the bulk solution, making it a more favorable environment for the hydrophobic compound to dissolve.[6][7]
Table 1: Common Pharmaceutical Cosolvents
| Cosolvent | Properties & Considerations | Typical Starting Concentration |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for many compounds. Can be toxic to cells at concentrations >0.5-1%. | 100% stock, dilute to <0.5% in final media |
| Ethanol (EtOH) | Good solubilizing power, less toxic than DMSO. Can sometimes cause protein precipitation at high concentrations. | 10-20% in stock, dilute as needed |
| Polyethylene Glycol 400 (PEG 400) | A low-toxicity polymer, commonly used in formulations.[8] Can increase viscosity. | 20-50% in stock solution |
| Propylene Glycol (PG) | Similar to PEG 400, widely used as a vehicle. | 20-50% in stock solution |
Step-by-Step Protocol: Cosolvent Screening
-
Prepare a High-Concentration Stock: Dissolve 2-Acetyl-1-benzofuran-6-yl acetate in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). This serves as your starting point.
-
Determine Cosolvent Tolerance: Before testing your compound, determine the maximum concentration of the cosolvent your experimental system (e.g., cell line) can tolerate without adverse effects (e.g., toxicity, differentiation).
-
Serial Dilution: Serially dilute the stock solution into your aqueous buffer or cell culture medium.
-
Visual Inspection: Observe the solution at each dilution step. Note the concentration at which the first signs of precipitation (cloudiness) appear. This is your approximate limit of solubility in that specific cosolvent/aqueous system.
-
Validation: For the highest clear concentration, let the solution sit for 1-2 hours and re-inspect. Some compounds exhibit delayed precipitation. For quantitative use, it is best practice to filter the final solution through a 0.22 µm syringe filter to remove any undissolved microcrystals before adding it to your experiment.
Q4: Is pH adjustment a viable strategy for this compound?
A4: Generally, pH adjustment is not a primary strategy for 2-Acetyl-1-benzofuran-6-yl acetate.
The Causality: This technique is most effective for compounds with ionizable functional groups, such as weak acids or bases.[9][10] By shifting the pH, one can convert the molecule into its salt form, which is typically much more water-soluble.[][12] 2-Acetyl-1-benzofuran-6-yl acetate lacks strongly acidic or basic groups that can be protonated or deprotonated within a typical physiological pH range (pH 1-8).
A Critical Warning: The acetate ester linkage in the molecule is susceptible to hydrolysis under strongly acidic or basic conditions. Attempting to force solubility by moving to extreme pH values (e.g., >9 or <3) will likely degrade the compound into 2-Acetyl-1-benzofuran-6-ol and acetic acid, fundamentally changing its chemical identity and invalidating your experimental results.
Q5: How can cyclodextrins help, and when should I use them?
A5: Cyclodextrins are an excellent choice when cosolvents are not sufficient or introduce unacceptable toxicity. They are particularly useful for creating stable solutions for in vivo studies.
The Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They work by encapsulating the poorly soluble drug molecule within their central cavity, forming a "host-guest" inclusion complex.[][16] This complex presents a hydrophilic outer surface to the water, effectively masking the hydrophobic nature of the drug and dramatically increasing its apparent aqueous solubility.[14]
dot
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.
Table 2: Commonly Used Cyclodextrins for Solubilization
| Cyclodextrin Derivative | Key Features |
|---|---|
| β-Cyclodextrin (β-CD) | Natural, relatively low cost. Limited by its own low water solubility (~18.5 mg/mL).[17] |
| Hydroxypropyl-β-CD (HP-β-CD) | Most common derivative. Amorphous with much higher aqueous solubility (>600 mg/mL) and lower toxicity than parent β-CD.[13] |
| Sulfobutylether-β-CD (SBE-β-CD) | Anionic derivative with very high water solubility. Excellent for creating parenteral formulations. |
Step-by-Step Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Select a Cyclodextrin: For general lab use, HP-β-CD is the recommended starting point due to its high solubility and safety profile.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Warming the solution slightly can aid dissolution.
-
Add the Compound: Add an excess amount of 2-Acetyl-1-benzofuran-6-yl acetate powder directly to the cyclodextrin solution.
-
Equilibrate: Vigorously mix the suspension (e.g., using a vortex mixer followed by sonication or overnight shaking at room temperature) to allow for the formation of the inclusion complex.
-
Remove Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved compound.
-
Isolate and Quantify: Carefully collect the clear supernatant. This solution contains the solubilized drug-cyclodextrin complex. The concentration of the dissolved compound should be determined analytically (e.g., by HPLC-UV).
Q6: When should I consider using surfactants?
A6: Surfactants are a powerful option for achieving higher drug loading and are a cornerstone of many lipid-based formulations. They are suitable for both in vitro and in vivo applications, provided the concentration is managed carefully.
The Causality: Surfactants (surface-active agents) are amphiphilic molecules with a hydrophilic (water-loving) "head" and a hydrophobic (fat-loving) "tail". At concentrations above the critical micelle concentration (CMC), surfactant monomers self-assemble into spherical structures called micelles.[18] The hydrophobic tails form the core of the micelle, creating a microenvironment where a poorly soluble drug like 2-Acetyl-1-benzofuran-6-yl acetate can be partitioned and effectively solubilized, while the hydrophilic heads form a shell that interfaces with the aqueous medium.[19][20]
dot
Caption: Hydrophobic drug partitioned within the core of a surfactant micelle.
Step-by-Step Protocol: Solubilization with Surfactants
-
Select a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are common, low-toxicity choices.
-
Prepare Surfactant Solution: Prepare a series of surfactant solutions in your aqueous buffer at concentrations well above their known CMC (e.g., 0.1%, 0.5%, 1%, 2% w/v).
-
Determine Maximum Solubility (Phase Solubility Study): a. Add an excess amount of 2-Acetyl-1-benzofuran-6-yl acetate to each surfactant solution. b. Equilibrate the samples by shaking for 24-48 hours at a controlled temperature. c. Remove undissolved drug by centrifugation and/or filtration (0.22 µm). d. Quantify the concentration of the dissolved drug in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Plot the Data: Plot the concentration of the dissolved drug against the concentration of the surfactant. This will show you the relationship between surfactant concentration and drug solubility.
-
Select Working Concentration: Choose the lowest surfactant concentration that achieves your desired drug solubility to minimize potential biological interference or toxicity.
Part 3: Method Selection Guide
Choosing the right strategy depends on your specific experimental constraints and goals.
dot
Caption: Decision workflow for selecting a solubilization strategy.
Table 3: Comparative Summary of Solubilization Techniques
| Technique | Primary Mechanism | Pros | Cons | Best For... |
|---|---|---|---|---|
| Cosolvency | Reduces solvent polarity | Simple, fast, effective for moderate increases.[5] | Potential for solvent toxicity/interference; drug may precipitate on dilution.[6] | Initial in vitro screening; assays tolerant to organic solvents. |
| pH Adjustment | Ionization to a salt form | Simple and effective for ionizable drugs.[] | Not applicable to this non-ionizable compound; risk of chemical degradation. | Compounds with acidic or basic functional groups. |
| Cyclodextrin Complexation | Encapsulation in a host molecule | Significant solubility increase; low toxicity; stabilizes compound.[13][] | Higher cost; viscosity increases at high concentrations; finite loading capacity. | In vitro and in vivo studies requiring low toxicity; parenteral formulations. |
| Surfactant Micelles | Partitioning into hydrophobic core | High solubilization capacity; established technology.[18] | Potential for cell toxicity; can interfere with some biological assays. | Formulations requiring high drug loading; oral delivery systems. |
| Nanotechnology | Increased surface area/ amorphous state | Dramatically improves dissolution rate and bioavailability.[21][22] | Complex manufacturing; requires specialized equipment and characterization. | Advanced drug delivery system development; overcoming very poor solubility. |
References
- Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). Google AI Search.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC.
- Nanoparticulate systems for poorly soluble drugs - Impactfactor. (2026, February 28).
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
- Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences.
- Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
- Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
- Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability - JOCPR.
- Techniques to improve the solubility of poorly soluble drugs - ResearchG
- Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed.
- Improved delivery of poorly soluble compounds using nanoparticle technology: a review. (2016, June 15).
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
- The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- Micellar Drug Delivery System - Research Journal of Pharmaceutical Dosage Forms and Technology. (2014, July 22).
- Engineered Nanocrystals for Poorly Soluble Drug Delivery: A Review.
- Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil - Indian Journal of Pharmaceutical Sciences.
- Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Neg
- A Simple Approach to Preparation of Surfactant Nano-Micelles Loaded Drugs.
- Cosolvent and Complexation Systems - Pharma Excipients. (2022, May 30).
- Strategies to improve micelle stability for drug delivery - PMC - NIH.
- Exploring the Application of Micellar Drug Delivery Systems in Cancer Nanomedicine - PMC.
- Polymeric micelles as drug delivery vehicles - RSC Advances (RSC Publishing).
- 8.11 pH and Solubility | AP Chemistry.
- pH Adjustment and Co-Solvent Optimiz
- 1.3: Effect of pH on Acid Base Reactions - Chemistry LibreTexts. (2021, October 22).
- 2-Acetylbenzofuran | 1646-26-0 - ChemicalBook. (2026, January 13).
- 2-Acetylbenzofuran - Cheméo.
- 17.6 pH Effects on Solubility - Chad's Prep®.
- pH and solubility (video) | Equilibrium - Khan Academy.
Sources
- 1. 2-Acetylbenzofuran | 1646-26-0 [chemicalbook.com]
- 2. chemeo.com [chemeo.com]
- 3. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. mdpi.com [mdpi.com]
- 18. rjpdft.com [rjpdft.com]
- 19. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Polymeric micelles as drug delivery vehicles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. ijsrtjournal.com [ijsrtjournal.com]
- 22. ijpsonline.com [ijpsonline.com]
Technical Support Center: Optimizing Column Chromatography for 2-Acetyl-1-benzofuran-6-yl Acetate
Welcome to the technical support center for the purification of 2-Acetyl-1-benzofuran-6-yl acetate . This guide is designed for researchers and drug development professionals seeking to optimize their normal-phase silica gel flash chromatography workflows. By understanding the physicochemical properties of the benzofuran core and its substituents, you can rationally design a purification strategy that maximizes yield, purity, and throughput.
Physicochemical Profiling & Separation Strategy
2-Acetyl-1-benzofuran-6-yl acetate is a moderately polar compound featuring a benzofuran core substituted with a C2-ketone (acetyl) and a C6-ester (acetate).
-
Interaction Mechanism: The molecule acts primarily as a hydrogen-bond acceptor via its carbonyl oxygens. It lacks strong hydrogen-bond donors.
-
Common Impurities: Synthesis typically involves the acetylation of 6-hydroxy-2-acetylbenzofuran. The unreacted phenolic precursor is a strong hydrogen-bond donor and will interact intensely with the silanol groups (-SiOH) of the silica gel stationary phase, resulting in high retention. Conversely, non-polar degradation products or over-alkylated species will elute near the solvent front.
-
Chromatographic Risk: The C6-acetate ester can be susceptible to hydrolysis if subjected to prolonged residence times on highly active (acidic) silica gel. Rapid flash chromatography is strongly recommended over traditional gravity elution[1].
Chromatographic resolution logic based on analyte-stationary phase interactions.
Troubleshooting Guides & FAQs
Q: Why is my target compound co-eluting with the starting material despite a good separation on TLC? A: Co-elution during scale-up often occurs due to column overloading or inappropriate solvent strength. If your target compound has an Rf > 0.4 on TLC, it will elute too quickly on a flash column, compressing the separation bands (low Δ CV)[2]. Solution: Decrease the polarity of your mobile phase (e.g., reduce Ethyl Acetate from 30% to 15% in Heptane) to bring the target Rf strictly between 0.20 and 0.35[3]. This allows the sample to fully equilibrate with the stationary phase, maximizing the resolution between the ester and the phenolic precursor.
Q: I am observing severe band tailing for 2-Acetyl-1-benzofuran-6-yl acetate. How can I sharpen the peaks? A: Band tailing for oxygen-rich molecules is typically caused by secondary, non-ideal interactions with the silica's active sites or poor loading techniques.
-
Loading: Ensure the sample is loaded in the weakest solvent possible. If the crude is dissolved in a strong solvent (like DCM or Acetone) and liquid-loaded, it will drag the compound down the column, causing tailing[2]. Switch to a dry loading technique.
-
Selectivity: If tailing persists, the solvent selectivity may be suboptimal. Try substituting Ethyl Acetate with Acetone or adding a trace amount (0.1%) of acetic acid to suppress silanol ionization, though be cautious of ester hydrolysis.
Q: My crude mixture is insoluble in the Heptane/Ethyl Acetate starting mobile phase. How should I load the column? A: Do not force a liquid load with a strong solvent, as this will ruin the separation band[2]. Instead, utilize Dry Loading . Dissolve your crude mixture in a volatile, strong solvent (e.g., Dichloromethane or Acetone). Add dry silica gel (typically 2 to 3 times the mass of the crude) to the flask. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Load this powder directly onto the top of the pre-equilibrated column[4].
Q: I suspect my compound is degrading on the column. The yield is low, and I see a highly polar spot in the late fractions. A: The C6-acetate group can undergo hydrolysis on the slightly acidic surface of standard silica gel if the run time is excessive. Solution: Accelerate the purification by using pressurized flash chromatography (optimal flow rates drop the solvent level ~2 inches/min)[3]. Alternatively, neutralize the silica gel by pre-treating the column with 1% triethylamine (TEA) in hexanes, followed by a thorough wash with your mobile phase before loading.
Experimental Protocols
Protocol A: TLC Optimization and Solvent Equalization
To isolate 2-Acetyl-1-benzofuran-6-yl acetate with high purity, the elution solvent strength must be optimized to bring the target product into the ideal separation zone[5].
-
Prepare TLC Plates: Cut standard silica gel 60 F254 plates into 2 cm x 7 cm strips[6].
-
Spotting: Apply 1-2 μ L of the crude mixture (dissolved in DCM) 1 cm from the bottom of the plate.
-
Solvent Screening: Develop plates in varying ratios of Heptane/Ethyl Acetate (e.g., 90:10, 80:20, 70:30). Note: Heptane is recommended over Hexane due to lower toxicity and slightly better band resolution[7].
-
Evaluation: Visualize under UV light (254 nm). Calculate the Rf value.
-
Optimization: Adjust the solvent ratio until the target compound (usually the middle spot) has an Rf of exactly 0.25 to 0.35[3].
Protocol B: Dry Loading and Flash Chromatography Execution
-
Column Packing: Slurry pack a column with silica gel (20:1 to 50:1 silica-to-crude mass ratio depending on Δ CV) using the optimized weak solvent mixture[3].
-
Dry Load Preparation: Dissolve the crude mixture in 5 mL of Acetone. Add 3 mass equivalents of dry silica gel. Evaporate to a dry, free-flowing powder using a rotary evaporator[4].
-
Application: Carefully pour the dry loaded silica onto the flat bed of the packed column. Top with a 1 cm layer of clean sea sand to prevent disruption of the bed.
-
Elution: Apply the mobile phase. Use compressed air or a flash system pump to maintain a flow rate of ~5 cm/min[3].
-
Fraction Collection: Collect fractions in test tubes. Spot every 3rd tube on a TLC plate to track the elution of the UV-active benzofuran derivatives[8].
Workflow for optimizing the flash chromatography purification of benzofuran derivatives.
Quantitative Data & Reference Tables
Table 1: Solvent Strength & Selectivity for Normal-Phase Chromatography Understanding solvent strength allows for rational adjustments if the target compound elutes too fast or too slow[2].
| Solvent | Selectivity Group | Relative Strength (Silica) | Role in Benzofuran Purification |
| Hexane / Heptane | VII | 0.01 | Weak solvent; controls retention time. |
| Toluene | VII | 0.22 | Alternative weak solvent; good for aromatics. |
| Dichloromethane (DCM) | V | 0.32 | Moderate solvent; excellent for dry loading. |
| Ethyl Acetate | VIa | 0.43 | Standard strong solvent; adjust % to tune Rf . |
| Acetone | VIa | 0.53 | Strong solvent; alternative to EtOAc for tailing. |
Table 2: Expected Chromatographic Profile (80:20 Heptane:Ethyl Acetate) Note: Exact values will vary based on silica activity and exact solvent saturation.
| Component | Structural Feature | Expected Rf | Elution Order |
| Non-polar impurities | Alkylated byproducts, lacking -OH | > 0.60 | 1 (Fastest) |
| 2-Acetyl-1-benzofuran-6-yl acetate | Ketone + Ester (H-bond acceptors) | 0.30 | 2 (Target) |
| 6-Hydroxy-2-acetylbenzofuran | Free Phenol (Strong H-bond donor) | < 0.10 | 3 (Retained) |
References
-
How does solvent choice impact flash column chromatography performance? Biotage. Available at:[Link]
-
Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus. Available at:[Link]
-
Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Available at:[Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at:[Link]
-
Successful Flash Chromatography. Biotage / King Group. Available at:[Link]
-
APPENDIX 3E Column Chromatography. SciSpace. Available at:[Link]
-
Tips and Tricks for the Lab: Column Choices. ChemistryViews. Available at:[Link]
-
Dry silica gel (84 g) - Organic Syntheses Procedure. Organic Syntheses. Available at:[Link]
Sources
- 1. theseus.fi [theseus.fi]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chromtech.com [chromtech.com]
- 5. biotage.com [biotage.com]
- 6. chemistryviews.org [chemistryviews.org]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Troubleshooting 2-Acetyl-1-benzofuran-6-yl Acetate Workflows
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter chemoselectivity issues when working with bifunctional benzofuran derivatives.
2-Acetyl-1-benzofuran-6-yl acetate (also known as 6-acetoxy-2-acetylbenzofuran) presents a classic synthetic challenge: it contains an enolizable methyl ketone at the C2 position (intended for functionalization) and a highly labile phenolic ester at the C6 position (prone to unwanted cleavage). This guide is designed to help you understand the causality behind these side reactions and implement self-validating protocols to minimize them.
Mechanistic Pathway Analysis
To control your reaction, you must first understand the competing kinetic pathways. The diagram below illustrates how different catalytic environments drive the starting material toward either the desired functionalization or unwanted degradation.
Fig 1. Divergent reaction pathways of 2-Acetyl-1-benzofuran-6-yl acetate under basic conditions.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my C6-acetate group keep hydrolyzing during aldol condensations? Cause: The C6-acetate is a phenolic ester, which is significantly more electrophilic and labile than standard aliphatic esters. When using traditional aqueous bases (like NaOH or KOH) to generate the C2-enolate, the hydroxide ions rapidly attack the ester carbonyl. Even under solvent-free microwave conditions using basic alumina, condensation occurs with concomitant deacetylation, stripping the protecting group entirely[1]. Solution: Shift from Brønsted base catalysis to enamine catalysis. Using a buffered system (e.g., piperidine and glacial acetic acid) allows the reaction to proceed near neutral pH, preserving the ester while still activating the C2-acetyl group.
Q2: How can I prevent over-reaction and oligomerization at the C2-acetyl group? Cause: The C2-acetyl group forms a highly conjugated, stable enolate. However, once the initial condensation product (an α,β-unsaturated ketone or chalcone) is formed, it acts as a potent Michael acceptor. Excess base or prolonged high-temperature heating causes unreacted enolate to attack the newly formed chalcone, leading to complex oligomeric mixtures. Solution: Employ a Dean-Stark apparatus to continuously remove water. This drives the primary condensation to completion rapidly, minimizing the residence time required and preventing secondary Michael additions.
Q3: If accidental deacetylation occurs, can I selectively re-acetylate the C6-phenol without affecting the C2-enone? Cause & Solution: Yes. If you isolate the deacetylated side product (2-acetyl-6-hydroxybenzofuran)[2], you can selectively O-acetylate the phenol using acetic anhydride, catalytic DMAP, and pyridine in anhydrous dichloromethane at 0°C[3]. The phenoxide is highly nucleophilic compared to the α,β-unsaturated system, ensuring perfect chemoselectivity during the rescue step.
Quantitative Optimization Data
The table below summarizes the causality between reaction conditions and the distribution of side products during a standard condensation with benzaldehyde.
| Reaction Condition | Solvent | Temp (°C) | Time (h) | Yield: Desired Product (%) | Yield: Deacetylated Phenol (%) |
| NaOH (1.5 eq) | EtOH / H₂O | 80 | 2 | 12% | 81% |
| K₂CO₃ (2.0 eq) | Acetone | 60 | 6 | 48% | 35% |
| Basic Alumina (MW) | Solvent-free | 150 | 0.1 | <5% | 91% |
| Piperidine/AcOH (0.1 eq) | Toluene | 110 | 4 | 88% | <2% |
Data Interpretation: Strong bases and high-temperature microwave conditions aggressively favor ester cleavage. The buffered Piperidine/AcOH system is mandatory for maintaining structural integrity.
Validated Experimental Protocol: Chemoselective Condensation
To ensure reproducibility, the following protocol is designed as a self-validating system . It incorporates a real-time colorimetric checkpoint to verify that the C6-acetate group remains intact throughout the workflow.
Step-by-Step Methodology
-
Substrate Preparation: Dissolve 2-Acetyl-1-benzofuran-6-yl acetate (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous toluene (0.2 M concentration).
-
Buffer Addition (Causality): Add catalytic piperidine (0.1 eq) and glacial acetic acid (0.1 eq). Why? This specific buffer forms a reactive iminium/enamine intermediate with the C2-acetyl group without causing the high pH spikes that trigger ester hydrolysis.
-
Dehydration (Causality): Attach a Dean-Stark apparatus and reflux at 110°C. Why? Continuous physical removal of water drives the equilibrium forward, preventing reversible aldol addition and limiting the thermal exposure of the product.
-
Self-Validation Checkpoint (Crucial): Every 1 hour, take a 10 µL aliquot, dilute in 1 mL EtOAc, and spot on a silica TLC plate. Elute with Hexane:EtOAc (7:3). Spray the plate with a 1% methanolic FeCl₃ solution.
-
Validation: The desired acetate-protected product will not react. If a dark purple/blue spot appears, it indicates the presence of a free phenol (deacetylation has occurred). This provides instant, binary feedback on your protecting group's integrity.
-
-
Quenching: Once complete, cool the reaction to 0°C and quench with cold 0.1 M HCl. Why? This immediately protonates and neutralizes the amine catalyst, halting any further background reactivity.
-
Purification: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography.
Fig 2. Step-by-step workflow for chemoselective condensation preserving the C6-acetate group.
References
-
An Improved Fluorogenic NAD(P)+ Detection Method Using 2-Acetylbenzofuran - Royal Society of Chemistry (RSC). Details the synthesis and reactivity profiles of 2-acetyl-6-hydroxybenzofuran derivatives.2
-
Potential Moracin M Prodrugs Strongly Attenuate Airway Inflammation In Vivo - National Institutes of Health (NIH). Outlines the authoritative protocol for the selective acetylation of benzofuran-6-ol derivatives using DMAP and acetic anhydride. 3
-
Advances in Heterocyclic Chemistry, Volume 88 - epdf.pub. Documents the concomitant deacetylation of 6-acetoxybenzofuran derivatives during microwave-assisted condensations on basic alumina. 1
Sources
A Comparative Analysis of the Biological Activity of 2-Acetyl-1-benzofuran-6-yl acetate and Standard Benzofuran Scaffolds
Introduction: The Benzofuran Core in Modern Drug Discovery
The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are prevalent in a multitude of natural products and synthetically developed pharmaceutical agents, exhibiting a wide spectrum of biological activities.[3] These activities include, but are not limited to, anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] The versatility of the benzofuran nucleus allows for substitutions at various positions, leading to a diverse array of compounds with distinct pharmacological profiles.[2] This guide provides a comparative analysis of the anticipated biological activity of a novel derivative, 2-Acetyl-1-benzofuran-6-yl acetate, against well-characterized, standard benzofuran compounds.
Due to the limited availability of direct experimental data for 2-Acetyl-1-benzofuran-6-yl acetate in the public domain, this guide will leverage structure-activity relationship (SAR) principles. We will draw inferences from the biological activities of structurally analogous compounds, particularly those with substitutions at the 2- and 6-positions, to project the potential efficacy of the target molecule.
Established Biological Activities of Standard Benzofuran Derivatives
The therapeutic potential of benzofuran derivatives is well-documented across various disease models. The following sections summarize the key biological activities that are frequently associated with this class of compounds, supported by experimental evidence.
Anticancer Activity
Numerous benzofuran derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[4][5] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5] For instance, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown potent activity against human lung (A549) and liver (HepG2) cancer cell lines.[4]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various pathologies, and benzofuran derivatives have emerged as promising anti-inflammatory agents.[6][7][8][9] Their mechanisms often involve the inhibition of pro-inflammatory enzymes and cytokines, such as cyclooxygenases (COX) and interleukins (ILs).[10] The NF-κB and MAPK signaling pathways, which are central to the inflammatory response, are common targets for benzofuran-based compounds.[7]
Antioxidant Activity
The ability to scavenge free radicals is another important biological property of many benzofuran derivatives.[11][12] The antioxidant capacity is often attributed to the presence of hydroxyl groups on the benzofuran ring system, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).[11] The antioxidant potential of these compounds is frequently evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[13]
Comparative Analysis: 2-Acetyl-1-benzofuran-6-yl acetate vs. Standard Benzofurans
While direct experimental data for 2-Acetyl-1-benzofuran-6-yl acetate is not currently available, we can infer its potential biological activities based on the established SAR of the benzofuran scaffold. The key structural features of our target compound are the acetyl group at the C-2 position and the acetate group at the C-6 position.
Projected Anticancer Potential
The presence of an acetyl group at the C-2 position is a common feature in many biologically active benzofurans.[1] Research on derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has shown that modifications at the acetyl and hydroxyl groups can significantly influence cytotoxicity.[4] For example, halogenation of the acetyl group and methylation of the hydroxyl group in one such derivative resulted in potent anticancer activity against A549 and HepG2 cells.[4]
Based on these findings, it is plausible that 2-Acetyl-1-benzofuran-6-yl acetate could exhibit cytotoxic properties. The acetate group at C-6 may act as a prodrug, which could be hydrolyzed by cellular esterases to release the corresponding 6-hydroxy derivative. The presence of a phenolic hydroxyl group is often associated with enhanced biological activity, including antioxidant and anticancer effects.
Table 1: Comparative Anticancer Activity of Benzofuran Derivatives (IC50 in µM)
| Compound/Derivative | A549 (Lung) | HepG2 (Liver) | SW620 (Colon) | Reference |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 6.3 ± 2.5 | 11 ± 3.2 | >20 | [4] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | 3.5 ± 0.6 | 3.8 ± 0.5 | 10.8 ± 0.9 | [4] |
| Cisplatin (Standard) | >20 | 12.5 ± 1.5 | 8.5 ± 0.7 | [4] |
| Doxorubicin (Standard) | 0.1 ± 0.02 | 0.5 ± 0.1 | 0.2 ± 0.05 | [4] |
| 2-Acetyl-1-benzofuran-6-yl acetate | Predicted | Predicted | Predicted |
Predicted activity is based on SAR and would require experimental validation.
Inferred Anti-inflammatory and Antioxidant Properties
The potential anti-inflammatory activity of 2-Acetyl-1-benzofuran-6-yl acetate can also be inferred from related structures. As mentioned, the hydrolysis of the acetate group to a hydroxyl group could be a key activation step. Phenolic compounds are well-known for their anti-inflammatory and antioxidant properties. The resulting 2-acetyl-6-hydroxybenzofuran would be a prime candidate for inhibiting inflammatory pathways and scavenging free radicals.
Table 2: Comparative Antioxidant Activity of Benzofuran Derivatives
| Compound/Derivative | DPPH Radical Scavenging (IC50 in µM) | Reference |
| 2-hydroxy-4-(diethylamino)benzylidene derivative | High Activity | [13] |
| Gallic Acid (Standard) | ~29.48 | [14] |
| 2-Acetyl-1-benzofuran-6-yl acetate | Predicted |
Predicted activity is based on SAR and would require experimental validation.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of 2-Acetyl-1-benzofuran-6-yl acetate, the following standard in vitro assays are recommended.
MTT Assay for Cytotoxicity
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of 2-Acetyl-1-benzofuran-6-yl acetate (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH radical.
Protocol:
-
Sample Preparation: Prepare a stock solution of 2-Acetyl-1-benzofuran-6-yl acetate in methanol and create a series of dilutions.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of a methanolic solution of DPPH (e.g., 100 µM).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a key signaling pathway potentially modulated by benzofurans and a general workflow for evaluating the biological activity of a novel compound.
Caption: NF-κB signaling pathway in inflammation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. scienceopen.com [scienceopen.com]
- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbcp.com [ijbcp.com]
- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. actascientific.com [actascientific.com]
- 13. Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant Activity and Acetylcholinesterase Inhibition of Grape Skin Anthocyanin (GSA) - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive HPLC-MS/MS Method Validation for the Quantification of 2-Acetyl-1-benzofuran-6-yl Acetate: A Comparative Guide
As drug development increasingly focuses on complex heterocyclic compounds—such as benzofuran-derived anti-inflammatory prodrugs and PPAR agonists—analytical scientists face unique challenges in quantifying these molecules in biological matrices [1].
2-Acetyl-1-benzofuran-6-yl acetate presents a specific dual-challenge for LC-MS/MS bioanalysis:
-
Aromaticity and Lipophilicity: The benzofuran core requires highly selective chromatographic retention to separate it from endogenous lipid interferences.
-
Esterase Susceptibility: The acetate group at position 6 is highly prone to ex vivo hydrolysis by plasma esterases, threatening the integrity of the pharmacokinetic data.
This guide objectively compares column chemistries, sample preparation strategies, and mass spectrometry parameters to establish a robust, self-validating method compliant with ICH M10 guidelines [2].
Chromatographic Separation: Column Chemistry Comparison
Standard C18 columns rely entirely on dispersive hydrophobic interactions. While sufficient for many small molecules, the electron-rich aromatic core of 2-Acetyl-1-benzofuran-6-yl acetate benefits significantly from orthogonal retention mechanisms.
We compared three sub-2 µm UHPLC columns (50 × 2.1 mm) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
The Causality of Column Selection
-
C18 (Octadecyl): Exhibits adequate retention but suffers from peak tailing (Asymmetry > 1.4) due to secondary interactions with unendcapped silanols. Furthermore, co-elution with endogenous phospholipids leads to significant ion suppression.
-
PFP (Pentafluorophenyl): Introduces dipole-dipole and hydrogen-bonding interactions. While it separates the analyte from lipids, the strong retention of the acetate moiety broadens the peak, reducing theoretical plates.
-
Biphenyl: The biphenyl stationary phase provides enhanced π−π interactions with the benzofuran ring. This orthogonal retention mechanism selectively pulls the analyte away from the lipid suppression zone while maintaining a sharp, symmetrical peak.
Table 1: Chromatographic Performance Comparison
| Column Chemistry | Retention Time (min) | Peak Asymmetry (Tf) | Theoretical Plates (N) | Matrix Effect (%) |
| C18 (Standard) | 2.4 | 1.45 | 8,500 | 78% (Suppression) |
| PFP | 3.8 | 1.30 | 10,200 | 92% |
| Biphenyl | 3.1 | 1.05 | 14,500 | 98% (Minimal) |
Sample Preparation: Overcoming Esterase Activity
The most critical point of failure in quantifying ester-containing drugs is sample preparation. If plasma esterases are not immediately neutralized or removed, the acetate group will hydrolyze into a hydroxyl group (yielding 2-acetyl-6-hydroxybenzofuran) during autosampler residence time.
The Causality of Extraction Choices
-
Protein Precipitation (PPT): Adding cold acetonitrile precipitates bulk proteins but leaves residual esterases partially active. When returned to room temperature in the autosampler, hydrolysis resumes, causing a >30% drop in analyte concentration over 24 hours.
-
Liquid-Liquid Extraction (LLE): Provides cleaner extracts than PPT, but the evaporation step can concentrate residual acidic/basic components that catalyze ester hydrolysis.
-
Solid Phase Extraction (SPE): SPE physically separates the analyte from the enzymatic matrix. By utilizing a polymeric reversed-phase sorbent, we can wash away proteins (and esterases) entirely before eluting the intact analyte.
Table 2: Extraction Efficiency and Stability Comparison
| Extraction Method | Recovery (%) | Process Efficiency (%) | Autosampler Stability (24h) |
| Protein Precip. (PPT) | 85 ± 6.2 | 65 ± 8.1 | 62% (Ester hydrolysis) |
| Liquid-Liquid (LLE) | 72 ± 5.4 | 70 ± 6.0 | 88% |
| Solid Phase (SPE) | 94 ± 2.1 | 92 ± 2.5 | 99% (Enzyme free) |
Mass Spectrometry: Ionization & Fragmentation Logic
To achieve LLOQs (Lower Limits of Quantification) in the pg/mL range required by ICH M10 [2], Electrospray Ionization in positive mode (ESI+) is optimal. The carbonyl oxygens of both the acetyl and acetate groups readily accept protons in the acidic mobile phase, yielding a strong [M+H]+ precursor ion at m/z 219.06 .
Fragmentation Causality
When subjected to Collision-Induced Dissociation (CID), the molecule undergoes a highly predictable and self-validating fragmentation cascade:
-
Primary Transition: The acetate group is highly labile. It undergoes a neutral loss of ketene (-42 Da), yielding a stable product ion at m/z 177.05 . This is the primary quantifier ion.
-
Secondary Transition: The remaining acetyl group loses carbon monoxide (-28 Da) to yield a secondary product ion at m/z 149.06 , used as the qualifier ion to ensure peak purity.
Fig 1. Proposed MS/MS fragmentation pathway of 2-Acetyl-1-benzofuran-6-yl acetate.
Optimized Step-by-Step Experimental Protocol
This protocol acts as a self-validating system. By incorporating an esterase inhibitor at the point of collection and utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS), we control for both ex vivo degradation and matrix-induced ion suppression.
Phase 1: Sample Stabilization
-
Inhibitor Addition: Immediately upon blood draw, add 10 µL of 100 mM PMSF (Phenylmethylsulfonyl fluoride) per 1 mL of whole blood to irreversibly inhibit serine esterases.
-
Centrifugation: Centrifuge at 3,000 × g for 10 minutes at 4°C to isolate plasma.
-
IS Spiking: Aliquot 200 µL of stabilized plasma and spike with 20 µL of SIL-IS ( 13C6 -2-Acetyl-1-benzofuran-6-yl acetate, 50 ng/mL). Vortex for 30 seconds.
Phase 2: Solid Phase Extraction (SPE) Workflow
Fig 2. Optimized Solid Phase Extraction (SPE) workflow for plasma samples.
Phase 3: LC-MS/MS Parameters
-
Column: Biphenyl (50 × 2.1 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 80% B over 3.5 minutes. Flow rate: 0.4 mL/min.
-
MS Settings (ESI+): Capillary voltage at 3.5 kV, Desolvation temperature at 450°C. Monitor MRM transitions 219.06 → 177.05 (Quantifier) and 219.06 → 149.06 (Qualifier).
Ensuring ICH M10 Compliance
To ensure this method meets global regulatory standards [3], the following self-validating criteria must be met during the validation phase:
-
Selectivity: Blank matrix from 6 independent sources must show no interfering peaks >20% of the LLOQ response. The Biphenyl column's orthogonality guarantees this.
-
Accuracy & Precision: Intra-run and inter-run precision (%CV) must be ≤ 15% ( ≤ 20% at LLOQ). The use of SPE combined with a SIL-IS easily achieves <5% CV.
-
Stability: Bench-top, freeze-thaw, and autosampler stability must be proven. The addition of PMSF ensures the acetate group remains intact well beyond the required 24-hour autosampler validation window.
References
-
"Potential Moracin M Prodrugs Strongly Attenuate Airway Inflammation In Vivo." NIH PubMed Central,[1]. URL: [Link]
-
International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance for Industry, 2022,[2][3]. URL: [Link]
-
"Essential FDA Guidelines for Bioanalytical Method Validation." Resolve Mass,[4]. URL: [Link]
Sources
- 1. Potential Moracin M Prodrugs Strongly Attenuate Airway Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Federal Register :: M10 Bioanalytical Method Validation; International Council for Harmonisation; Draft Guidance for Industry; Availability [federalregister.gov]
- 3. database.ich.org [database.ich.org]
- 4. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the FT-IR Spectroscopic Analysis of 2-Acetyl-1-benzofuran-6-yl Acetate
Introduction: In the synthesis of novel chemical entities, rigorous structural confirmation is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy remains a cornerstone technique for the rapid and reliable identification of functional groups, providing a molecular fingerprint that confirms the presence of desired structural motifs and the absence of starting materials. This guide provides an in-depth analysis of the expected FT-IR absorption peaks for 2-Acetyl-1-benzofuran-6-yl acetate, a molecule featuring a benzofuran core, a conjugated ketone, and a phenyl acetate ester. We will compare its expected spectrum with that of its logical precursor, 2-acetyl-6-hydroxybenzofuran, and the common acetylating agent, acetic anhydride, to establish a self-validating system for structural confirmation.
Molecular Structure and Functional Group Analysis
The structure of 2-Acetyl-1-benzofuran-6-yl acetate presents several distinct functional groups, each with characteristic vibrational frequencies in the infrared spectrum. A thorough analysis requires dissecting the molecule into these components to predict the resulting spectrum.
-
Benzofuran Core: A bicyclic aromatic system composed of a fused benzene and furan ring. This contributes to aromatic C-H and C=C stretching vibrations.
-
2-Acetyl Group: An aryl ketone (C=O) directly conjugated with the electron-rich benzofuran ring. This conjugation is critical as it influences the position of the carbonyl stretch.
-
6-yl Acetate Group: A phenyl acetate ester (O-C=O). This group introduces a second, distinct carbonyl absorption and characteristic C-O stretching bands.
Below is a diagram illustrating the key functional groups whose vibrational modes are central to the FT-IR analysis.
Caption: Key functional groups in 2-Acetyl-1-benzofuran-6-yl acetate.
Predicted FT-IR Absorption Frequencies
The definitive FT-IR spectrum of 2-Acetyl-1-benzofuran-6-yl acetate will be a superposition of the absorptions from its constituent parts. The most diagnostic regions are the carbonyl stretching region (1800-1600 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), which contains C-O stretching and aromatic vibrations.
| Functional Group | Bond Type | Predicted Wavenumber (cm⁻¹) | Rationale and Authoritative Grounding |
| Aromatic System | Aromatic C-H Stretch | 3100 - 3000 | The C-H bonds on the benzofuran ring are sp² hybridized, causing them to vibrate at a higher frequency than the C-H bonds in alkanes.[1][2] |
| Aromatic C=C Stretch | 1600 - 1585 & 1500 - 1400 | The stretching vibrations within the aromatic rings typically produce a series of sharp bands of variable intensity in this region.[1][2] | |
| 2-Acetyl Group | Aliphatic C-H Stretch | 2950 - 2850 | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. These are often less diagnostic as they appear in most organic molecules. |
| Aryl Ketone C=O Stretch | 1680 - 1650 | This is a highly diagnostic, strong absorption. The frequency is lower than a standard ketone (~1715 cm⁻¹) due to conjugation with the benzofuran ring, which delocalizes electron density and weakens the C=O double bond.[3][4][5] | |
| 6-yl Acetate Group | Ester C=O Stretch | 1750 - 1735 | This strong absorption is expected at a higher frequency than the ketone carbonyl. The electron-withdrawing oxygen atom attached to the carbonyl carbon increases the force constant of the C=O bond.[3][6] The value is slightly lower than a simple aliphatic acetate due to its attachment to an aromatic ring. |
| Ester C-O Stretch | 1300 - 1150 | Esters characteristically show two strong C-O stretching bands. For a phenyl acetate, a strong band from the C-C(=O)-O portion is expected around 1190-1140 cm⁻¹.[3][6] Another strong C-O stretch (O-C-C) is also anticipated in this region.[3] |
Comparative Analysis for Structural Validation
A key application of FT-IR is not just to identify a product, but to confirm the completion of a reaction. This is achieved by comparing the product's spectrum to those of the starting materials. The synthesis of 2-Acetyl-1-benzofuran-6-yl acetate would likely proceed via the acetylation of 2-acetyl-6-hydroxybenzofuran using an agent like acetic anhydride.
Workflow for Spectroscopic Confirmation
Caption: Logical workflow for structural confirmation using comparative FT-IR.
Key Spectral Comparisons
This table outlines the critical differences expected when comparing the product to its precursor and a common reagent.
| Compound | Key Diagnostic Peak(s) (cm⁻¹) | Interpretation |
| 2-acetyl-6-hydroxybenzofuran (Precursor) | ~3500-3200 (broad, strong) | Phenolic O-H stretch. Its disappearance is a primary indicator of successful acetylation. |
| ~1680-1650 (strong) | Conjugated ketone C=O stretch. This peak should remain in the product, possibly with a minor shift. | |
| Acetic Anhydride (Reagent) | ~1810 and ~1760 (two strong) | Symmetric and asymmetric C=O stretching of the anhydride functional group.[7] The absence of these two peaks confirms the removal of unreacted reagent. |
| 2-Acetyl-1-benzofuran-6-yl acetate (Product) | ~1740 (strong) | Appearance of the new ester C=O stretch. This is the most crucial new feature.[3][6] |
| ~1200 (strong) | Appearance of the characteristic strong C-O stretch of the acetate group.[3] | |
| Absence of ~3400 | Confirms the conversion of the hydroxyl group. |
Standard Experimental Protocol: Acquiring the Spectrum
To ensure data integrity and reproducibility, a standardized protocol for sample analysis is essential.
Method: Attenuated Total Reflectance (ATR) FT-IR
ATR is a modern, rapid technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Crystal Cleaning: Clean the ATR crystal (typically diamond or zinc selenide) with a lint-free wipe lightly moistened with a volatile solvent (e.g., isopropanol or acetone) to remove any residue.
-
Background Scan: Record a background spectrum of the empty, clean ATR crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-5 mg) of the solid 2-Acetyl-1-benzofuran-6-yl acetate powder directly onto the center of the ATR crystal.
-
Apply Pressure: Lower the instrument's pressure anvil onto the sample to ensure firm, uniform contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.
-
Data Acquisition: Acquire the sample spectrum. A typical measurement consists of co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.[8][9]
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Perform a baseline correction if necessary.
-
Peak Identification: Use the software's tools to label the wavenumbers of the significant absorption peaks for analysis and comparison.
-
Cleaning: After analysis, raise the anvil, and carefully clean the sample off the crystal surface using the procedure from step 2.
Conclusion
The structural confirmation of 2-Acetyl-1-benzofuran-6-yl acetate by FT-IR spectroscopy is a robust process reliant on a comparative approach. The definitive evidence of a successful synthesis lies in the simultaneous:
-
Appearance of a strong ester carbonyl (C=O) absorption around 1740 cm⁻¹ and strong ester C-O stretches near 1200 cm⁻¹.
-
Disappearance of the broad phenolic O-H stretch from the 2-acetyl-6-hydroxybenzofuran precursor.
-
Retention of the conjugated ketone carbonyl peak around 1670 cm⁻¹.
-
Absence of the characteristic dual carbonyl peaks of any unreacted acetic anhydride.
By following the systematic analysis and experimental protocol outlined in this guide, researchers can confidently validate the molecular structure of 2-Acetyl-1-benzofuran-6-yl acetate, ensuring the integrity of their synthetic work.
References
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. 3
-
University of Calgary. IR Spectroscopy Tutorial: Esters.
-
Masaryk University. Carbonyl Compounds - IR Spectroscopy.
-
ECHEMI. Ester vs Ketone IR stretch.
-
University of Illinois Chicago. IR Spectroscopy of Hydrocarbons.
-
ResearchGate. FTIR spectrum of acetic anhydride acetylated egg shells.
-
Spectroscopy Online. The C=O Bond, Part IV: Acid Anhydrides.
-
National Institute of Standards and Technology (NIST). Acetic anhydride - NIST WebBook.
-
ChemicalBook. Acetic anhydride(108-24-7)IR1.
-
SpectraBase. Acetic anhydride.
-
ResearchGate. FTIR spectra showing the involvement of keto and acetyl groups.
-
ResearchGate. FT-IR and FT-Raman spectra of 1-Benzofuran in gas.
-
ResearchGate. FT-IR spectra of native and acetylated starches.
-
ResearchGate. Synthesis of 2-acetyl benzofuran.
-
ResearchGate. Infrared spectrum (FTIR) of 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl.
-
ResearchGate. The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran.
-
WuXi AppTec. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal.
-
ChemicalBook. Benzofuran(271-89-6) IR Spectrum.
-
ResearchGate. FT-IR Spectra of 1-benzofuran-2-carbohydrazide.
-
ResearchGate. 2-Acetylbenzofurans: Synthesis, Reactions and Applications.
-
ResearchGate. FT-IR spectrum of compound 2.
-
University of California, Los Angeles. IR Absorption Table.
-
Michigan State University. Table of Characteristic IR Absorptions.
-
BenchChem. Spectroscopic Profile of 2-Acetyldibenzofuran: A Technical Guide.
-
Spectroscopy Online. Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process.
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups.
-
Waseda University. Infrared Spectroscopy Lecture.
-
National Institute of Standards and Technology (NIST). 2-Acetylbenzofuran - NIST WebBook.
-
Nakaie et al. Synthesis and biological evaluation of novel 2-(benzofuran-2-yl)-chromone derivatives.
-
University of Ferrara. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids.
-
Japanese Pharmacopoeia. Reference Infrared Absorption Spectra.
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.
-
BenchChem. Spectroscopic Analysis of Methyl 2-(benzofuran-2-yl)acetate: A Technical Guide.
-
Journal of the University of Osaka Prefecture. The Infrared Absorption Spectra of Thiophene Derivatives.
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. echemi.com [echemi.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Procedural Guide for the Safe Disposal of 2-Acetyl-1-benzofuran-6-yl acetate
Hazard Assessment: An Inference-Based Approach
The safe disposal of any chemical begins with a thorough understanding of its potential hazards. In the absence of specific data for 2-Acetyl-1-benzofuran-6-yl acetate, we must infer its hazard profile from its core chemical moieties: the benzofuran ring, the acetyl group, and the acetate functional group. This analysis informs every subsequent step of the handling and disposal process.
The benzofuran scaffold is a known hazardous compound, classified as combustible, a suspected carcinogen, and harmful if inhaled or ingested.[2][3][4] Acetylated furans, such as 2-Acetylfuran, are known to be acutely toxic and can cause serious eye irritation.[5] Therefore, a conservative approach that assumes similar hazards is scientifically prudent and essential for personnel safety.
Table 1: Inferred Hazard Profile of 2-Acetyl-1-benzofuran-6-yl acetate
| Hazard Type | Probable Risk & Precautionary Statement | Rationale Based on Structural Analogs |
| Flammability | Combustible. Keep away from heat, sparks, open flames, and other ignition sources.[4][6][7] | The core benzofuran structure is a flammable liquid.[4][7] |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. Avoid breathing vapors, mist, or gas.[5] | 2-Acetylfuran is acutely toxic via oral, dermal, and inhalation routes.[5] Benzofuran is also harmful if ingested or inhaled.[2] |
| Health Hazards | Causes skin and serious eye irritation. May cause damage to organs through prolonged or repeated exposure.[8] | Benzyl acetate, a related compound, is known to cause skin and eye irritation.[8] Benzofuran is a suspected carcinogen.[3][4] |
| Environmental | Harmful to aquatic life with long-lasting effects. Avoid release to the environment.[4][8] | Benzofuran and related acetates are classified as hazardous to the aquatic environment.[4][8] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] An emergency eyewash station and safety shower must be readily accessible. The selection of appropriate PPE is critical to prevent personal exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal. A face shield must be worn over goggles during any step with a splash risk.[1][6] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any defects before each use and use proper removal techniques to avoid skin contact.[1] |
| Body | Flame-Resistant Laboratory Coat | The lab coat should be worn over non-synthetic clothing that covers the arms and legs completely.[1] |
| Respiratory | NIOSH-Approved Respirator | A respirator with an organic vapor cartridge is recommended if there is any risk of exposure outside of a fume hood. |
Waste Segregation & Collection Protocol
The foundational principle of chemical waste management is proper segregation.[9] Incompatible waste streams must never be mixed, as this can lead to dangerous reactions.[10] All waste generated, including contaminated materials, must be treated as hazardous.[1][11]
Step-by-Step Collection Procedure:
-
Designate a Waste Accumulation Area: Establish a specific area within the laboratory, preferably inside a ventilated cabinet, for hazardous waste containers. This area should be away from heat sources and daily traffic.[9]
-
Segregate Waste Streams: Use separate, clearly labeled containers for each type of waste:
-
Solid Waste: Collect contaminated consumables such as gloves, bench paper, and silica gel in a designated, lined container. Do not use combustible materials like paper towels to clean up spills; use inert absorbents like sand or vermiculite.[1]
-
Liquid Waste: Collect all solutions containing 2-Acetyl-1-benzofuran-6-yl acetate, including reaction mother liquors and solvent washes, in a dedicated, approved liquid waste container.[10]
-
Sharps Waste: Any contaminated needles or sharp-edged glass should be placed in a designated puncture-proof sharps container.[12]
-
-
Prohibit Sink and Trash Disposal: Under no circumstances should any chemical waste be disposed of down the sink or in the regular trash.[9][11][12] This includes aqueous solutions from initial glassware rinsing.
Waste Container Management: Ensuring Containment and Communication
Proper container management is crucial for safety and regulatory compliance. The container serves not only to hold the waste but also to communicate its hazards to everyone in the laboratory and to waste management personnel.
Step-by-Step Container Protocol:
-
Select Appropriate Containers: Use containers made of a material compatible with organic solvents and the waste compound. Amber glass bottles are often a suitable choice for liquid organic waste.[10] Ensure the container has a tightly sealing cap.
-
Label Containers Before Use: Affix a hazardous waste label to the container before adding any waste. This prevents the creation of unmarked waste containers.[9]
-
Complete the Label Accurately: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-Acetyl-1-benzofuran-6-yl acetate" and any solvents present. Do not use abbreviations.
-
The specific hazard characteristics (e.g., Flammable, Toxic).[10]
-
The date of accumulation (the day the first drop of waste enters the container).
-
The name and contact information of the generating researcher or lab.
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[13][9] This minimizes the release of volatile organic compounds (VOCs).
-
Monitor Fill Level: Do not overfill containers. Leave at least 10% of the volume as headspace to allow for vapor expansion.
-
Container Decontamination: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinseate must be collected and disposed of as hazardous liquid waste.[11] After rinsing, deface the original label and dispose of the container according to institutional guidelines.[10]
The Disposal Workflow: A Decision-Making Framework
The following diagram illustrates the logical flow from the point of waste generation to its final, compliant disposal. This workflow ensures that all safety and regulatory considerations are met at each stage.
Caption: Disposal Workflow for 2-Acetyl-1-benzofuran-6-yl acetate.
This workflow begins the moment the material is deemed unusable.[11] Once a container is full, it should be moved from the satellite accumulation area and a pickup requested promptly to avoid exceeding storage time and volume limits set by regulatory bodies and institutional policies.[11][14] Final disposal must be carried out by a licensed hazardous waste management company, which will use methods such as high-temperature incineration to destroy the compound safely.[15][16]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[5][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6]
-
Small Spill (in fume hood): Use an inert absorbent material like sand, vermiculite, or a commercial sorbent to contain the spill.[1] Do not use paper towels.[1] Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EH&S) office immediately.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 2-Acetyl-1-benzofuran-6-yl acetate, protecting themselves, their colleagues, and the environment.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney. [Link]
-
2-Acetylfuran Safety Data Sheet. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
2-(1-benzofuran-6-yl)acetic acid — Chemical Substance Information. NextSDS. [Link]
-
A safety and chemical disposal guideline for Minilab users. UFZ. [Link]
-
Production, Import, Use, and Disposal of 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. vumc.org [vumc.org]
- 12. unsw.edu.au [unsw.edu.au]
- 13. chemicalbook.com [chemicalbook.com]
- 14. acs.org [acs.org]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 16. ufz.de [ufz.de]
Personal protective equipment for handling 2-Acetyl-1-benzofuran-6-yl acetate
As part of our commitment to operational excellence and researcher safety, this comprehensive guide details the precise personal protective equipment (PPE) and handling protocols required for 2-Acetyl-1-benzofuran-6-yl acetate . Designed for drug development professionals and application scientists, this document bridges the gap between regulatory compliance and practical laboratory application, ensuring that your team can handle this compound with absolute confidence.
Chemical Profile & Hazard Causality Assessment
To select the correct PPE, we must first understand the molecular behavior of the compound. 2-Acetyl-1-benzofuran-6-yl acetate features a benzofuran core substituted with both acetyl and acetate functional groups.
-
Dermal Penetration & Sensitization: The presence of ester and ketone moieties significantly increases the molecule's lipophilicity compared to unsubstituted benzofurans. This lipophilic nature allows the compound to readily partition into and penetrate the lipid bilayer of the stratum corneum. Dermal exposure is a primary route for systemic absorption and skin sensitization—a known hazard of structurally analogous benzofuran derivatives[1]. Therefore, standard latex gloves are insufficient due to their high permeability to lipophilic organic compounds.
-
Inhalation Risks: Analogous compounds like 2-acetylbenzofuran are solids at room temperature (melting point 70-72 °C)[1]. The crystalline nature of this derivative poses an inhalation risk from aerosolized particulates generated during weighing and transfer operations.
-
Regulatory Grounding: OSHA standard 29 CFR 1910.132 mandates that employers assess workplace hazards and select PPE that provides a definitive barrier against absorption, inhalation, or physical contact[2]. This protocol is designed to meet and exceed these foundational safety requirements.
Mandatory Personal Protective Equipment (PPE) Matrix
The following table synthesizes the quantitative specifications and logical justifications for the required PPE.
| PPE Category | Specification / Standard | Material / Type | Scientific Justification |
| Dermal | Breakthrough time > 480 min | Nitrile (Min 0.11 mm thickness) | High chemical resistance to lipophilic ester/ketone derivatives; prevents contact dermatitis. |
| Ocular | ANSI Z87.1-2020 | Indirect Vented Safety Goggles | Protects the cornea against aerosolized crystalline dust and accidental chemical splashes. |
| Respiratory | NIOSH 42 CFR 84 | N95 or P100 Particulate Respirator | Filters >95% of airborne particles[3]; strictly required if handling outside a localized exhaust system. |
| Body | OSHA 29 CFR 1910.132 | 100% Cotton Lab Coat | Prevents static buildup (which can aerosolize powders) and protects against dermal contact[2]. |
Operational Workflow & Handling Protocol
A culture of safety relies on habitual risk assessment and self-validating systems[4]. Do not merely wear PPE; integrate it into a controlled operational workflow.
Step 1: Environmental Preparation
-
Verify that the chemical fume hood is operational with a calibrated face velocity of 80–120 feet per minute (fpm).
-
Clear the workspace of unnecessary clutter to prevent accidental spills and ensure unhindered airflow.
Step 2: PPE Donning Sequence
-
Inspect nitrile gloves for micro-tears. Double-gloving is highly recommended for extended handling or scale-up operations.
-
Don a 100% cotton lab coat, ensuring the cuffs are securely tucked under the outer glove layer to eliminate exposed skin at the wrists.
-
Equip ANSI Z87.1-certified chemical splash goggles.
Step 3: Weighing and Transfer
-
Use an anti-static weighing boat and a grounded stainless-steel spatula. The compound’s crystalline structure can generate static charge via friction, leading to immediate aerosolization of the powder.
-
Weigh the material strictly inside the fume hood. If a precision analytical balance is located outside the hood, you must use a sealed weighing enclosure or localized exhaust ventilation (LEV).
Step 4: Decontamination and Doffing
-
Wipe down the balance, spatulas, and hood surfaces with a solvent appropriate for lipophilic compounds (e.g., 70% isopropanol), followed by standard soap and water.
-
Doff gloves using the "glove-in-glove" technique to prevent dermal exposure to the contaminated exterior. Wash hands thoroughly immediately after doffing.
Operational workflow for handling 2-Acetyl-1-benzofuran-6-yl acetate safely.
Spill Response & Disposal Plan
Immediate, procedural responses to chemical spills prevent localized incidents from becoming laboratory-wide exposure events.
Minor Spill (< 50g, confined to engineering controls):
-
Alert personnel in the immediate vicinity.
-
Ensure appropriate PPE is active (double nitrile gloves, goggles, lab coat).
-
Dust Suppression: Gently cover the spilled solid with damp absorbent paper. Do not dry sweep, as this will aerosolize the lipophilic powder.
-
Sweep the dampened material using a dedicated anti-static brush and dustpan.
-
Place the collected waste into a compatible, sealable hazardous waste container.
-
Decontaminate the surface with an alcohol-based solvent.
Major Spill (> 50g, or outside engineering controls):
-
Evacuate the immediate laboratory area to prevent inhalation exposure.
-
Close all doors to the affected area and post a "DO NOT ENTER - CHEMICAL SPILL" sign.
-
Contact Environmental Health and Safety (EHS) immediately. Do not attempt to clean a major spill without a self-contained breathing apparatus (SCBA) or a Powered Air-Purifying Respirator (PAPR).
Waste Disposal Logistics:
-
Solid Waste: Collect all contaminated consumables (weigh boats, gloves, absorbent pads) in a rigid, leak-proof container labeled "Hazardous Solid Waste: Benzofuran Derivatives."
-
Liquid Waste: Any organic solvent used for decontamination must be collected in a compatible organic waste carboy. Do not mix with strong oxidizers.
Spill response logic tree for 2-Acetyl-1-benzofuran-6-yl acetate containment.
References
-
Personal Protective Equipment Subpart I 29 CFR 1910.132 - OSHA. Occupational Safety and Health Administration. URL:[Link]
-
NIOSH Respirator Selection Logic 2004 - CDC. National Institute for Occupational Safety and Health (NIOSH) Publication No. 2005-100. URL:[Link]
-
2-Acetylbenzofuran | C10H8O2 | CID 15435 - PubChem. National Center for Biotechnology Information. URL: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
